2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide
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Description
The compound “2-[4-(2-{[1,1’-biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond . The presence of the acetamido group suggests that it might have some biological activity, as acetamides are common in a variety of drugs and biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the rigidity of the molecule, while the acetamido and cyclopropyl groups could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The biphenyl group is generally quite stable, but the acetamido and cyclopropyl groups could potentially be involved in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the biphenyl group could influence its solubility and stability .Mechanism of Action
Target of Action
It’s known that similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
Similar compounds have been found to interact with their targets via non-covalent interactions . This could involve hydrogen bonding, van der Waals forces, and other types of interactions that can alter the activity of the target proteins.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that similar compounds obey all five rules with good bioavailability . This suggests that the compound could be well absorbed and distributed throughout the body, metabolized efficiently, and excreted appropriately, which could impact its bioavailability.
Result of Action
Similar compounds have shown significant cytotoxic effects , suggesting that this compound could potentially have similar effects.
Action Environment
It’s known that similar compounds are sensitive to air and moisture , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.
Safety and Hazards
properties
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(4-phenylphenyl)acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(16-18-6-10-21(11-7-18)20-4-2-1-3-5-20)26-22-12-8-19(9-13-22)17-25(29)27-23-14-15-23/h1-13,23H,14-17H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGICVZZKWBSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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